
1-(3-(4-Methoxyphenyl)azepan-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)pent-4-en-1-one, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the family of azepane compounds, which are known to have various biological activities. The unique chemical structure of MPAP makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Anti-Cancer and Anti-Inflammatory Agents
Azepane-based compounds, including those with methoxyphenyl groups, have shown a variety of pharmacological properties, suggesting potential for new therapeutic agents against diseases like cancer and inflammation. Azepane derivatives exhibit a high degree of structural diversity, crucial for the discovery of new drugs. The development of these compounds is significant for producing less toxic, low-cost, and highly active drugs (Zha et al., 2019).
Synthetic Methodologies and Chemical Transformations
The synthesis and transformation of phosphorous-containing compounds, including azoles, highlight the importance of specific functional groups and structural motifs for generating targeted chemical properties and biological activities. Such methodologies can provide a framework for synthesizing and modifying compounds like "1-(3-(4-Methoxyphenyl)azepan-1-yl)pent-4-en-1-one" for various applications, including pharmaceuticals (Abdurakhmanova et al., 2018).
Antioxidant Activity and Potential Therapeutic Applications
Compounds with methoxy groups have been studied for their antioxidant properties and potential therapeutic applications. The analytical methods used in determining antioxidant activity, including various chemical and electrochemical assays, can be relevant for assessing the antioxidant capacity of "this compound" and related compounds. Understanding these properties is crucial for applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).
Ligand Design for Coordination Chemistry
The chemistry and coordination properties of thioureas, including those with acyl or aroyl groups, demonstrate the potential for designing ligands for metal coordination. This research area can provide insights into creating complexes with "this compound" as a ligand, exploring its coordination chemistry, and developing novel applications in catalysis, material science, and biomedicine (Saeed et al., 2014).
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-4-8-18(20)19-13-6-5-7-16(14-19)15-9-11-17(21-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIPIWDHWTYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

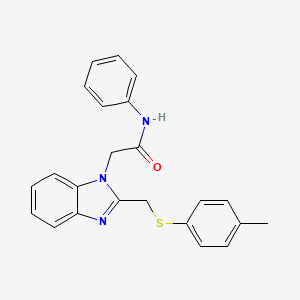
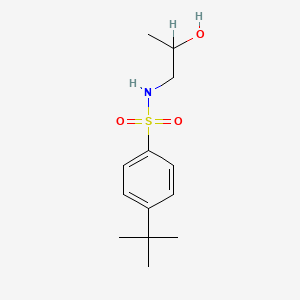
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2636077.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2636079.png)
![3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2636080.png)
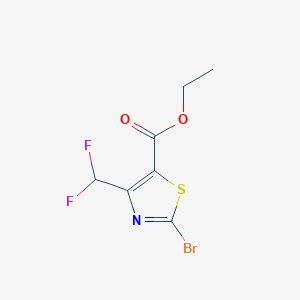
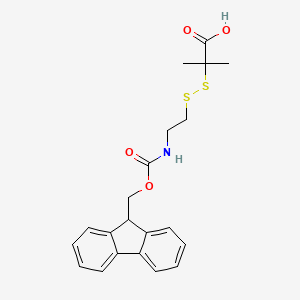
![N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2636087.png)

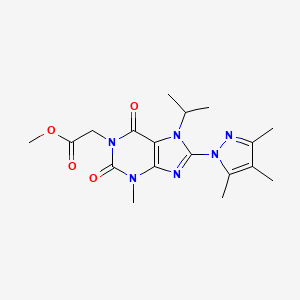


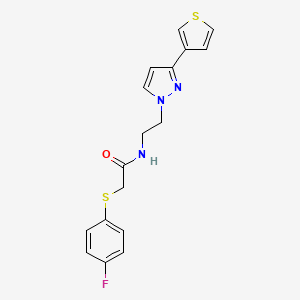
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)